(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1240526-15-1
VCID: VC5510478
InChI: InChI=1S/C13H20N4.2ClH/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13;;/h5-8,10-11,14H,4,9H2,1-3H3;2*1H
SMILES: CCC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl.Cl
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

CAS No.: 1240526-15-1

Cat. No.: VC5510478

Molecular Formula: C13H22Cl2N4

Molecular Weight: 305.25

* For research use only. Not for human or veterinary use.

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride - 1240526-15-1

Specification

CAS No. 1240526-15-1
Molecular Formula C13H22Cl2N4
Molecular Weight 305.25
IUPAC Name 2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N4.2ClH/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13;;/h5-8,10-11,14H,4,9H2,1-3H3;2*1H
Standard InChI Key ZJHUDWULZJZPMS-UHFFFAOYSA-N
SMILES CCC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound (2-methylbutyl)(2-{[1,triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a dihydrochloride salt with the molecular formula C₁₃H₂₂Cl₂N₄ and a molecular weight of 305.25 g/mol. Its systematic IUPAC name is 2-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine dihydrochloride, reflecting its branched alkylamine chain and fused triazole-pyridine heterocycle.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number1258640-34-4
Molecular FormulaC₁₃H₂₂Cl₂N₄
Molecular Weight305.25 g/mol
SMILESCCC(C)CNCCC₁=NN=C₂N₁C=CC=C₂.Cl.Cl
InChIKeySMHCREDUJMFXTA-UHFFFAOYSA-N

Structural Features

The molecule comprises two primary components:

  • A 2-methylbutyl group: A branched alkyl chain contributing to lipophilicity and membrane permeability.

  • A triazolo[4,3-a]pyridine moiety: A bicyclic system combining a triazole ring fused to a pyridine ring, enabling π-π stacking and hydrogen-bonding interactions .
    The dihydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, analogous triazolo-pyridine derivatives are typically synthesized via:

  • Cyclocondensation reactions: Combining pyridine derivatives with hydrazine precursors to form the triazole ring .

  • Alkylamine coupling: Introducing the 2-methylbutyl group via nucleophilic substitution or reductive amination .

  • Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride.

Purification and Characterization

Post-synthesis purification employs techniques such as column chromatography and recrystallization. Structural confirmation is achieved through:

  • Nuclear Magnetic Resonance (NMR): Assigning proton environments in the alkyl chain and heterocycle.

  • Mass Spectrometry (MS): Verifying molecular weight and fragmentation patterns .

Pharmacological Significance

Biological Activity

  • Inflammation modulation: Potential to suppress IL-1β and IL-18 release via P2X7 inhibition .

  • Neuroprotective effects: Preclinical models suggest utility in mitigating neuroinflammation .

  • Anticancer activity: Triazole derivatives demonstrate apoptosis induction in tumor cell lines.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the dihydrochloride salt, though exact values are unspecified.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.

Spectroscopic Data

  • UV-Vis Absorption: Expected λₘₐₓ near 260–280 nm due to aromatic π→π* transitions.

  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) .

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